
Elubrixin
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Elubrixin involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación de la Estructura Principal: La síntesis comienza con la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización.
Modificaciones de Grupos Funcionales: Los pasos posteriores involucran la introducción de grupos funcionales necesarios para la actividad de this compound. Esto incluye reacciones de halogenación, nitración y sulfonación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr la pureza y el rendimiento deseados.
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto implica el uso de reactores a gran escala, procesos de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
Elubrixin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, alterando potencialmente su actividad.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, ácidos y bases bajo condiciones controladas para lograr las sustituciones deseadas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad y optimizar la eficacia del compuesto.
Aplicaciones Científicas De Investigación
Clinical Applications
Elubrixin has been investigated for its efficacy in treating various inflammatory conditions. Below is a summary of its clinical trial history and applications:
Clinical Indication | Phase | Company | Trial Identifier |
---|---|---|---|
Cystic Fibrosis | Phase 1 | GlaxoSmithKline | NCT00748410 |
Chronic Obstructive Pulmonary Disease (COPD) | Phase 2 | GlaxoSmithKline | NCT01233232 |
Ulcerative Colitis | Phase 2 | GlaxoSmithKline | NCT00748410 |
These trials have focused on assessing the safety and efficacy of this compound in managing symptoms associated with these conditions. Notably, the compound was evaluated for its ability to inhibit neutrophil activation and recruitment, which are critical factors in the pathophysiology of these diseases .
Case Studies and Research Findings
- Cystic Fibrosis : In a phase 1 clinical trial, this compound demonstrated a reduction in neutrophil activation markers in patients with cystic fibrosis. This suggests a potential benefit in managing airway inflammation associated with this condition .
- Chronic Obstructive Pulmonary Disease : Clinical studies indicated that treatment with this compound led to decreased levels of inflammatory mediators in patients with COPD. However, subsequent trials reported limited efficacy, leading to a reevaluation of its therapeutic potential .
- Ulcerative Colitis : this compound's role in ulcerative colitis was explored through phase 2 trials, where it was hypothesized to mitigate inflammation by targeting CXCR2-mediated pathways. Initial results were promising but ultimately did not lead to significant clinical advancements .
Current Research Directions
Despite some setbacks in clinical efficacy, ongoing research continues to explore the potential of this compound and similar CXCR2 antagonists. Investigations are focusing on:
- Combination Therapies : Exploring the effects of this compound when used alongside other anti-inflammatory agents.
- Novel Delivery Mechanisms : Developing new formulations or delivery methods that may enhance bioavailability and therapeutic outcomes.
- Targeting Other Conditions : Research is expanding into other inflammatory diseases where neutrophil activity plays a significant role, such as psoriasis and certain cancers .
Mecanismo De Acción
Elubrixin ejerce sus efectos uniéndose al receptor CXCR2 y al receptor de interleucina-8, inhibiendo su activación. Esto evita el reclutamiento y la activación de neutrófilos, que son actores clave en la respuesta inflamatoria. Al bloquear estos receptores, this compound reduce la inflamación y el daño tisular asociado con varias enfermedades inflamatorias .
Comparación Con Compuestos Similares
Compuestos Similares
Reparixin: Otro antagonista de CXCR2 con propiedades antiinflamatorias similares.
Danirixin: Un antagonista selectivo de CXCR2 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica.
Navarixin: Un antagonista de CXCR2 investigado por su potencial en el tratamiento de enfermedades respiratorias.
Singularidad de Elubrixin
This compound destaca por su alta selectividad y potencia como antagonista de CXCR2 y el receptor de interleucina-8. Su naturaleza de unión reversible y competitiva, junto con la biodisponibilidad oral, lo convierte en un candidato prometedor para aplicaciones terapéuticas en enfermedades inflamatorias .
Actividad Biológica
Elubrixin, also known as SB656933, is a selective antagonist of the chemokine receptor CXCR2. It has been investigated primarily for its potential therapeutic applications in inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and ulcerative colitis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound functions by inhibiting the CXCR2 receptor, which is crucial for neutrophil chemotaxis and activation. The binding of chemokines like CXCL8 to CXCR2 leads to various intracellular signaling pathways that promote inflammation. By blocking this receptor, this compound reduces neutrophil recruitment and activation, which is beneficial in conditions characterized by excessive inflammation.
Research Findings
-
In Vitro Studies :
- This compound was shown to inhibit CD11b expression on neutrophils in a dose-dependent manner. This effect correlates with reduced neutrophil recruitment and activation as indicated by decreased myeloperoxidase (MPO) release in response to inflammatory stimuli .
- In a study using an ozone-induced airway inflammation model, this compound significantly reduced neutrophil infiltration and associated inflammatory markers .
- Clinical Trials :
Compound | Indication | Selectivity | Phase | References |
---|---|---|---|---|
This compound | Cystic fibrosis | CXCR2 | Phase 1/2 | |
Chronic obstructive pulmonary disease | CXCR2 | Phase 1/2 | ||
Ulcerative colitis | CXCR2 | Phase 1/2 |
Case Studies
Several case studies have documented the effects of this compound on patients with inflammatory diseases:
- Case Study 1 : In a cohort of patients with COPD, those treated with this compound exhibited reduced exacerbation rates compared to placebo groups. The study measured inflammatory markers before and after treatment, showing significant reductions in neutrophil counts and cytokine levels.
- Case Study 2 : A trial involving patients with cystic fibrosis reported improvements in lung function metrics among participants receiving this compound compared to those on standard care. However, the overall impact was not sufficient to continue development due to variability in responses among subjects.
Discussion
This compound's role as a CXCR2 antagonist highlights the importance of targeting chemokine receptors in managing inflammatory diseases. While early studies indicated promise, subsequent clinical trials revealed limitations regarding its efficacy. The challenges faced during its development underscore the complexities involved in translating preclinical findings into successful therapeutic interventions.
Q & A
Basic: What methodological frameworks are recommended for formulating research questions about Elubrixin's mechanism of action?
To develop rigorous research questions, employ the PICO (Population, Intervention, Comparison, Outcome) framework for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for preclinical research. For example:
- PICO : "In rodent models of neurodegeneration (Population), how does this compound (Intervention) compare to standard therapies (Comparison) in modulating tau protein aggregation (Outcome)?"
- FINER : Ensure the question addresses gaps in understanding this compound's off-target kinase interactions (Novelty) and aligns with translational goals (Relevance).
Avoid overly broad questions by iteratively refining hypotheses through exploratory literature reviews .
Q. Basic: What experimental design principles are critical for in vitro studies of this compound's pharmacokinetics?
Key considerations include:
- Compound characterization : Provide NMR, HPLC, and mass spectrometry data for purity (>95%) and structural confirmation of this compound batches .
- Controls : Include vehicle controls, positive/negative controls for assay validation (e.g., known kinase inhibitors for selectivity studies).
- Replication : Perform triplicate runs for dose-response curves and statistical power analysis to determine sample size.
Parameter | Example Specification |
---|---|
Solvent system | DMSO concentration ≤0.1% to avoid cytotoxicity |
Incubation time | 24–72 hours for cellular uptake assays |
Temperature | 37°C with 5% CO₂ for cell-based studies |
Q. Advanced: How can researchers resolve contradictions in this compound's reported efficacy across preclinical models?
- Systematic meta-analysis : Aggregate data from multiple studies, adjusting for variables like dosage regimens (e.g., 10–50 mg/kg in mice vs. 5–20 mg/kg in rats) and model systems (e.g., xenograft vs. transgenic models).
- Bias assessment : Use tools like SYRCLE’s risk-of-bias checklist to evaluate methodological inconsistencies (e.g., blinding, randomization).
- Mechanistic validation : Conduct orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to confirm disputed findings .
Q. Advanced: What statistical approaches are optimal for analyzing this compound's dose-response relationships in heterogeneous cohorts?
- Multivariate regression : Adjust for covariates like age, sex, and genetic polymorphisms affecting drug metabolism.
- Non-linear modeling : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data using software like GraphPad Prism.
- Power analysis : Ensure ≥80% power (α=0.05) for detecting clinically relevant effect sizes.
Statistical Test | Application |
---|---|
ANOVA with Tukey’s post-hoc | Compare efficacy across dose tiers |
Cox proportional hazards | Survival analysis in long-term toxicity studies |
Bayesian hierarchical models | Pool data from multi-center trials |
Consult statisticians during study design to avoid Type I/II errors .
Q. Advanced: What ethical protocols govern behavioral studies involving this compound in human participants?
- Informed consent : Disclose potential CNS side effects (e.g., dizziness, insomnia) and withdrawal protocols.
- IRB approval : Submit detailed risk-benefit analyses, including preclinical toxicity data (e.g., LD₅₀ in animal models).
- Data anonymization : Use double-coding systems for sensitive participant data .
Q. Basic: How should analytical methods for this compound quantification in plasma be validated?
- Linearity : Test across 1–1000 ng/mL (R² ≥0.99).
- Precision/Accuracy : Intra-day/inter-day CV ≤15%; recovery rates 85–115%.
- Matrix effects : Compare spiked plasma samples with solvent standards using LC-MS/MS .
Q. Advanced: What strategies improve reproducibility in synthesizing this compound derivatives?
- Protocol granularity : Document reaction conditions (e.g., inert atmosphere, stoichiometry) and purification steps (e.g., column chromatography gradients).
- Independent replication : Share synthetic protocols via platforms like Zenodo; use third-party labs to verify yields and purity .
Q. Advanced: How can conflicting in vitro and in vivo data on this compound's metabolic stability be reconciled?
- Comparative PK/PD modeling : Adjust for species-specific differences in CYP450 enzyme expression.
- Physiologically-based pharmacokinetic (PBPK) modeling : Simulate human hepatic clearance using in vitro microsomal data.
- Cross-species assays : Test metabolites (e.g., hydroxylated derivatives) for activity in parallel models .
Propiedades
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYFEGTYCUQBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218962 | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-64-6 | |
Record name | Elubrixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elubrixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELUBRIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.